Anti-HIV Potency: Daurichromenic Acid vs. Co-Isolated Chromane Analogs
Daurichromenic acid exhibits 65.3-fold greater anti-HIV potency than its closest co-isolated structural analog, rhododaurichromanic acid A, as quantified by EC50 values in acutely infected H9 lymphocytic cells [1]. The structurally related rhododaurichromanic acid B shows no detectable anti-HIV activity at tested concentrations, confirming that the chromene core (present in DCA) rather than the chromane scaffold (present in the analogs) is essential for potent anti-HIV activity [1].
| Evidence Dimension | Anti-HIV potency (EC50) and therapeutic index (TI) |
|---|---|
| Target Compound Data | EC50 = 0.00567 μg/mL (5.67 ng/mL); TI = 3,710 |
| Comparator Or Baseline | Rhododaurichromanic acid A: EC50 = 0.37 μg/mL (370 ng/mL); TI = 91.9; Rhododaurichromanic acid B: no anti-HIV activity |
| Quantified Difference | DCA is 65.3-fold more potent than rhododaurichromanic acid A; TI is 40.4-fold greater |
| Conditions | Acutely infected H9 lymphocytic cells; anti-HIV assay |
Why This Matters
For researchers procuring anti-HIV lead compounds, the 65-fold potency differential establishes DCA as the only viable candidate among the Rhododendron-derived chromene/chromane series, directly impacting screening efficiency and hit validation resources.
- [1] Kashiwada Y, Yamazaki K, Ikeshiro Y, et al. Isolation of rhododaurichromanic acid B and the anti-HIV principles rhododaurichromanic acid A and rhododaurichromenic acid from Rhododendron dauricum. Tetrahedron. 2001;57(8):1559-1563. View Source
